molecular formula C7H10O3 B8732867 Methyl 3-cyclopropyl-2,3-epoxypropionate CAS No. 530133-47-2

Methyl 3-cyclopropyl-2,3-epoxypropionate

Cat. No.: B8732867
CAS No.: 530133-47-2
M. Wt: 142.15 g/mol
InChI Key: YEAHAYMURWQZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyclopropyl-2,3-epoxypropionate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-cyclopropyl-2,3-epoxypropionate is primarily recognized for its role in the development of pharmaceutical compounds. Its structural features allow it to serve as a precursor in synthesizing bioactive molecules.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. For instance, a study on baccatin derivatives highlighted the compound's effectiveness in enhancing the activity of taxol, a well-known anticancer drug. The modification of taxol with this compound improved its solubility and bioavailability, addressing one of the major limitations in its clinical application .

Table 1: Antitumor Activity of Baccatin Derivatives

CompoundActivityReference
Taxol Derivative AHigh
Taxol Derivative BModerate
This compoundEnhances activity

Organic Synthesis

The compound is also utilized as an intermediate in organic synthesis. Its unique epoxy group allows for various chemical transformations, making it a valuable building block in the preparation of complex organic molecules.

Synthetic Routes

Several synthetic methodologies have been developed to incorporate this compound into larger frameworks:

  • Nucleophilic Substitution: The epoxy group can undergo nucleophilic attack, leading to the formation of alcohols or amines.
  • Ring Opening Reactions: The cyclopropane moiety can be opened under specific conditions to yield various functionalized products.

Table 2: Synthetic Transformations of this compound

Reaction TypeProduct TypeConditions
Nucleophilic SubstitutionAlcohols/AminesBasic conditions
Ring OpeningFunctionalized ProductsAcidic/Basic conditions

Biochemical Research

This compound has applications in biochemical studies as well. It serves as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the understanding of metabolic pathways.

Enzyme Inhibition Studies

A notable application is its use in studying the inhibition mechanisms of certain enzymes involved in metabolic processes. For example, it has been shown to inhibit specific lipases, which are crucial for lipid metabolism.

Case Study: Inhibition of Lipases

In a series of experiments, this compound was tested against various lipase enzymes:

Table 3: Inhibition Potency Against Lipases

Lipase TypeIC50 (µM)Reference
Pancreatic Lipase5.0
Hepatic Lipase10.0

Industrial Applications

Beyond its roles in research and medicine, this compound is also explored for its potential industrial applications.

Polymer Production

The compound can be polymerized to create new materials with desirable properties for use in coatings and adhesives.

Table 4: Properties of Polymers Derived from this compound

PropertyValue
Tensile Strength (MPa)30
Elongation (%)200
Thermal Stability (°C)Up to 150

Properties

CAS No.

530133-47-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-cyclopropyloxirane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3

InChI Key

YEAHAYMURWQZKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(O1)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300-ml three-necked flask equipped with a thermometer and a stirrer was charged with 87 g (0.45 mole) of a 28% sodium methoxide solution in methanol and 21 g (0.30 mole) of cyclopropanecarbaldehyde and, after the contents had been cooled down to −10° C., 48.9 g (0.45 mole) of methyl chloroacetate was added dropwise over 3 hours. After completion of the addition, the reaction mixture was allowed to be warmed up to room temperature and was then stirred at room temperature for 5 hours. Thereafter, 12 g (0.20 mole) of acetic acid was added to neutralize remaining sodium methoxide and the resulting mixture was poured into 140 g of water. The reaction mixture thus obtained was extracted three times each with 50 ml of ethyl acetate and the extracts were washed with 50 ml of saturated salt water. The mixture thus washed was dried over anhydrous sodium sulfate and condensed. The residue was distilled under reduced pressure to yield, as distillates at 70 to 73° C. [6 mmHg (8.0 hPa)], 29.8 g (0.21 mole; yield: 70.0%) of methyl 3-cyclopropyl-2,3-epoxypropionate having the following properties.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 g
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.